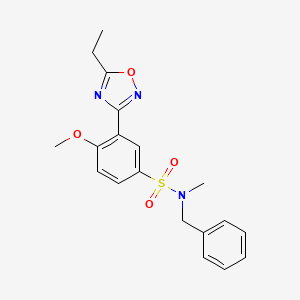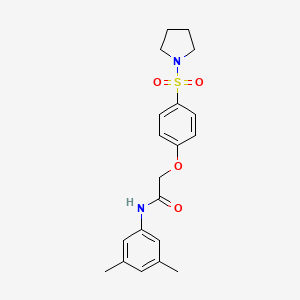
N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA-714, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of translocator protein (TSPO) ligands, which are known to play a crucial role in regulating mitochondrial function and cellular homeostasis.
作用机制
DPA-714 exerts its therapeutic effects by binding to the N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, a protein that is located on the outer mitochondrial membrane and is involved in regulating mitochondrial function and cellular homeostasis. By binding to the this compound, DPA-714 can modulate mitochondrial function, reduce oxidative stress and inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including reducing microglial activation and pro-inflammatory cytokine production, reducing amyloid beta deposition, improving synaptic plasticity, inhibiting tumor growth and metastasis, reducing oxidative stress and inflammation, and inducing apoptosis in cancer cells. These effects are mediated by the binding of DPA-714 to the this compound and the subsequent modulation of mitochondrial function and cellular homeostasis.
实验室实验的优点和局限性
One of the major advantages of using DPA-714 in lab experiments is its specificity for the N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which allows for targeted modulation of mitochondrial function and cellular homeostasis. However, one of the limitations of using DPA-714 is its relatively low potency compared to other this compound ligands, which may require higher concentrations of the compound to achieve therapeutic effects.
未来方向
There are several future directions for the research and development of DPA-714. One direction is to optimize the synthesis method to increase the potency and efficacy of the compound. Another direction is to investigate the potential therapeutic applications of DPA-714 in other diseases such as autoimmune disorders and metabolic diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DPA-714 and to identify potential drug targets for the compound.
合成方法
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 3,5-dimethylphenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, 4-(pyrrolidin-1-ylsulfonyl)phenyl(3,5-dimethylphenyl)amine. This intermediate is then treated with chloroacetyl chloride in the presence of a base such as triethylamine to produce the final product, N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
科学研究应用
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases such as neuroinflammation, neurodegenerative disorders, cancer, and cardiovascular diseases. In neuroinflammation, DPA-714 has been shown to reduce microglial activation and pro-inflammatory cytokine production, leading to a decrease in neuronal damage and improved cognitive function. In neurodegenerative disorders such as Alzheimer's disease, DPA-714 has been shown to reduce amyloid beta deposition and improve synaptic plasticity. In cancer, DPA-714 has been shown to inhibit tumor growth and metastasis by regulating mitochondrial function and inducing apoptosis. In cardiovascular diseases, DPA-714 has been shown to reduce oxidative stress and inflammation, leading to improved cardiac function and reduced risk of heart failure.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-11-16(2)13-17(12-15)21-20(23)14-26-18-5-7-19(8-6-18)27(24,25)22-9-3-4-10-22/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGITMDBHKSGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

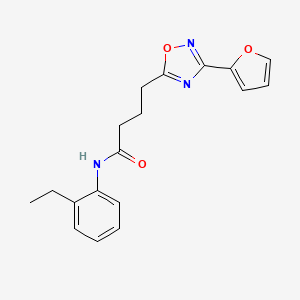
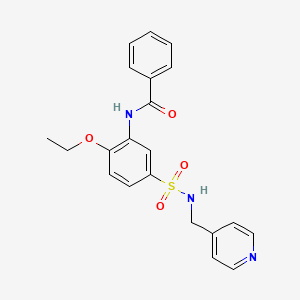
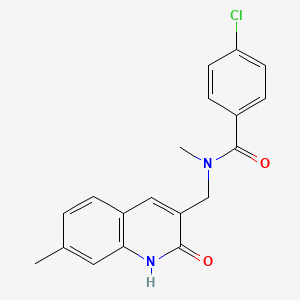
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)

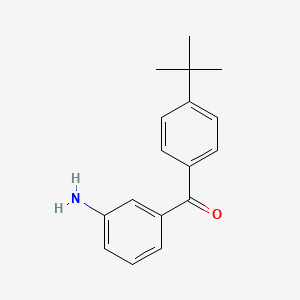
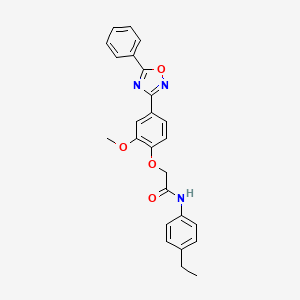
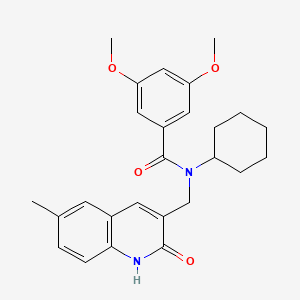
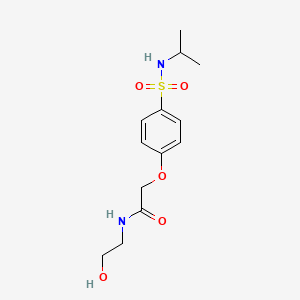
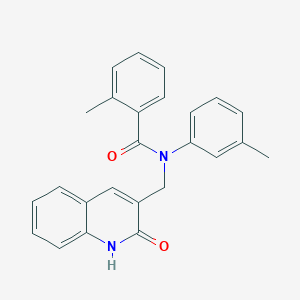
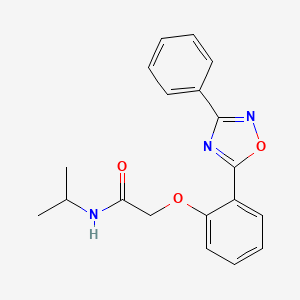
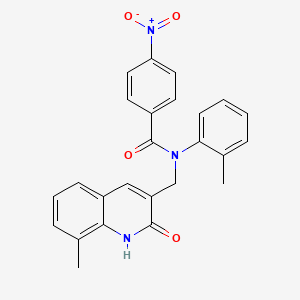
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
